1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate
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Overview
Description
Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzoic acid core substituted with a chlorinated and trifluoromethylated phenoxy group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester typically involves multiple steps. One common method includes the esterification of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid with 2-ethoxy-1-methyl-2-oxoethanol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired ester product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Lactofen: Another benzoic acid derivative with similar structural features but different functional groups.
Dicamba: A benzoic acid herbicide with a similar aromatic structure but different substituents.
Uniqueness
Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
CAS No. |
88185-22-2 |
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Molecular Formula |
C19H16ClF3O5 |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
[(2R)-1-ethoxy-1-oxopropan-2-yl] 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate |
InChI |
InChI=1S/C19H16ClF3O5/c1-3-26-17(24)11(2)27-18(25)12-5-4-6-14(9-12)28-16-8-7-13(10-15(16)20)19(21,22)23/h4-11H,3H2,1-2H3/t11-/m1/s1 |
InChI Key |
DOLMSCQDFJTGQH-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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